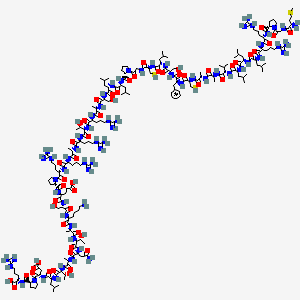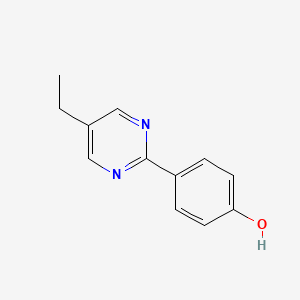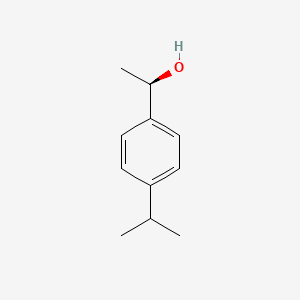
Parstatin (human)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cell-permeable peptide cleaved from protease-activated receptor 1 (PAR1) upon receptor activation. Attenuates endothelial cell migration and proliferation (IC50 ~ 3 μM), and induces cell cycle arrest. Promotes activation of caspase-3 and exhibits pro-apoptotic activity in vitro. Inhibits angiogenesis and exhibits cardioprotective activity in vivo.
Wissenschaftliche Forschungsanwendungen
Ophthalmologische Forschung
Parstatin wurde hinsichtlich seiner Auswirkungen auf Augenzellen untersucht. Eine Studie untersuchte seine zytotoxische Wirkung auf die humane retinales Pigmentepithelzelle-19-Linie (ARPE-19), die für die Augengesundheit entscheidend ist .
Kardioprotektion
Die Forschung hat die Rolle von Parstatin beim Schutz des Herzens vor Ischämie-Reperfusionsschäden untersucht. Der Fokus lag auf dem 41-Aminosäure-N-terminalen Peptid (Parstatin) und seinen potenziellen kardioprotektiven Eigenschaften .
Myokardiale Ischämie und Reperfusionsschädigung
Parstatin, insbesondere das Fragment 1-26, wurde auf seine schützenden Wirkungen gegen Myokardischämie und Reperfusionsschäden bei Ratten untersucht, was sein therapeutisches Potenzial in diesem Bereich hervorhebt .
Wirkmechanismus
Target of Action
Parstatin, a peptide derived from protease-activated receptor 1 (PAR1), primarily targets the PAR1 receptor itself . PAR1 is a G protein-coupled receptor that participates in hemostasis and vascular development .
Mode of Action
Parstatin is cleaved from PAR1 upon receptor activation . It acts as a competitive inhibitor of the hepatic 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase in humans . The inhibition of this enzyme results in a reduction in cholesterol biosynthesis as HMG-CoA reductase activity is an early-limiting step in cholesterol biosynthesis .
Biochemical Pathways
Parstatin’s action on the HMG-CoA reductase leads to a decrease in cholesterol biosynthesis . This impacts the mevalonate pathway, which is crucial for the production of several compounds involved in lipid metabolism and transport, including cholesterol . Parstatin also induces cardioprotection by activating a Gi-protein-dependent pathway, which includes p38 mitogen-activated protein kinase (p38 MAPK), extracellular signal-regulated kinases 1/2 (ERK1/2), nitric oxide synthase (NOS), and K ATP channels .
Pharmacokinetics
It’s known that long prescription periods and their pharmacokinetic characteristics increase the possibility of drug interactions, especially at the metabolism level .
Result of Action
Parstatin has been shown to have cardioprotective effects. It decreases infarct size and increases recovery in ventricular function in models of myocardial ischemia-reperfusion injury . It also exerts effects on both the cardiomyocytes and the coronary circulation to induce cardioprotection .
Action Environment
The action of Parstatin can be influenced by environmental factors such as ischemic conditions. For instance, a single treatment of Parstatin administered prior to ischemia confers immediate cardioprotection . This suggests a potential therapeutic role of Parstatin in the treatment of cardiac injury resulting from ischemia and reperfusion .
Eigenschaften
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C191H330N64O53S3/c1-90(2)73-118(233-158(281)112(48-34-63-211-187(199)200)226-156(279)113(49-35-64-212-188(201)202)228-174(297)133-53-39-68-252(133)138(263)83-216-152(275)108(193)59-72-311-26)162(285)234-119(74-91(3)4)163(286)236-124(79-96(13)14)169(292)248-142(97(15)16)178(301)223-98(17)146(269)218-99(18)149(272)246-132(89-310)173(296)238-125(80-107-43-28-27-29-44-107)168(291)245-130(87-258)172(295)237-121(76-93(7)8)167(290)247-131(88-309)153(276)217-84-139(264)253-69-40-54-134(253)175(298)239-122(77-94(9)10)164(287)235-120(75-92(5)6)166(289)244-128(85-256)170(293)222-101(20)148(271)225-114(50-36-65-213-189(203)204)160(283)251-145(106(25)261)179(302)230-110(46-32-61-209-185(195)196)155(278)219-100(19)147(270)224-111(47-33-62-210-186(197)198)157(280)231-116(51-37-66-214-190(205)206)182(305)254-70-41-55-135(254)176(299)229-115(57-58-140(265)266)159(282)243-129(86-257)171(294)227-109(45-30-31-60-192)154(277)220-102(21)150(273)250-144(105(24)260)181(304)241-126(81-137(194)262)161(284)221-103(22)151(274)249-143(104(23)259)180(303)240-123(78-95(11)12)165(288)242-127(82-141(267)268)183(306)255-71-42-56-136(255)177(300)232-117(184(307)308)52-38-67-215-191(207)208/h27-29,43-44,90-106,108-136,142-145,256-261,309-310H,30-42,45-89,192-193H2,1-26H3,(H2,194,262)(H,216,275)(H,217,276)(H,218,269)(H,219,278)(H,220,277)(H,221,284)(H,222,293)(H,223,301)(H,224,270)(H,225,271)(H,226,279)(H,227,294)(H,228,297)(H,229,299)(H,230,302)(H,231,280)(H,232,300)(H,233,281)(H,234,285)(H,235,287)(H,236,286)(H,237,295)(H,238,296)(H,239,298)(H,240,303)(H,241,304)(H,242,288)(H,243,282)(H,244,289)(H,245,291)(H,246,272)(H,247,290)(H,248,292)(H,249,274)(H,250,273)(H,251,283)(H,265,266)(H,267,268)(H,307,308)(H4,195,196,209)(H4,197,198,210)(H4,199,200,211)(H4,201,202,212)(H4,203,204,213)(H4,205,206,214)(H4,207,208,215)/t98-,99-,100-,101-,102-,103-,104+,105+,106+,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,142-,143-,144-,145-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNCGLAAPGGYMJ-YLKYZDBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)CNC(=O)C(CCSC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)CNC(=O)[C@H](CCSC)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C191H330N64O53S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4467 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R)-7,10-diazatricyclo[8.4.0.02,7]tetradeca-3,5,11,13-tetraene](/img/structure/B561503.png)
![1-Acetyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-4-sulfonic acid](/img/structure/B561507.png)


![4-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3H-pyrazol-3-one](/img/structure/B561517.png)

![(R)-Hexahydroimidazo[1,5-c]thiazole](/img/structure/B561520.png)
